molecular formula C28H18O2 B019973 [9,9'-Biphenanthrene]-10,10'-diol CAS No. 110071-78-8

[9,9'-Biphenanthrene]-10,10'-diol

Cat. No.: B019973
CAS No.: 110071-78-8
M. Wt: 386.4 g/mol
InChI Key: AIRSOVDICMIOKM-UHFFFAOYSA-N
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Description

[9,9’-Biphenanthrene]-10,10’-diol is a chemical compound with the molecular formula C28H18O2 It is a derivative of biphenanthrene, characterized by the presence of hydroxyl groups at the 10 and 10’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Biphenanthrene]-10,10’-diol typically involves the reaction of biphenanthrene with suitable reagents to introduce hydroxyl groups at the desired positions. One common method involves the use of oxidative conditions to achieve this transformation. For example, biphenanthrene can be treated with a strong oxidizing agent such as potassium permanganate in an acidic medium to yield [9,9’-Biphenanthrene]-10,10’-diol .

Industrial Production Methods

Industrial production of [9,9’-Biphenanthrene]-10,10’-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[9,9’-Biphenanthrene]-10,10’-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of biphenanthrenequinone derivatives.

    Reduction: Formation of dihydro-biphenanthrene derivatives.

    Substitution: Formation of esters, ethers, or other substituted derivatives depending on the reagents used.

Scientific Research Applications

[9,9’-Biphenanthrene]-10,10’-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which [9,9’-Biphenanthrene]-10,10’-diol exerts its effects is often related to its ability to interact with biological membranes and proteins. For example, its antibacterial activity is believed to involve disruption of bacterial membrane integrity, leading to cell death . The hydroxyl groups play a crucial role in these interactions, facilitating binding to target molecules and initiating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [9,9’-Biphenanthrene]-10,10’-dithiol: Similar structure but with thiol groups instead of hydroxyl groups.

    [9,9’-Biphenanthrene]-10,10’-dimethoxy: Similar structure but with methoxy groups instead of hydroxyl groups.

Uniqueness

[9,9’-Biphenanthrene]-10,10’-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

10-(10-hydroxyphenanthren-9-yl)phenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRSOVDICMIOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449871
Record name [9,9'-Biphenanthrene]-10,10'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110071-78-8
Record name [9,9'-Biphenanthrene]-10,10'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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